molecular formula C29H24N6O2S B11604533 (5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one CAS No. 624724-07-8

(5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

Katalognummer: B11604533
CAS-Nummer: 624724-07-8
Molekulargewicht: 520.6 g/mol
InChI-Schlüssel: LSHXDDFDQOSQNA-XYGWBWBKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one" is a heterocyclic molecule featuring a fused thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core. Key structural elements include:

  • A (Z)-configured methylene group linking the pyrazole and thiazolo-triazole moieties .
  • A 3-(4-isobutoxyphenyl)-1-phenylpyrazole substituent, contributing steric bulk and lipophilicity.

Eigenschaften

CAS-Nummer

624724-07-8

Molekularformel

C29H24N6O2S

Molekulargewicht

520.6 g/mol

IUPAC-Name

(5Z)-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C29H24N6O2S/c1-19(2)18-37-24-10-8-20(9-11-24)26-22(17-34(32-26)23-6-4-3-5-7-23)16-25-28(36)35-29(38-25)31-27(33-35)21-12-14-30-15-13-21/h3-17,19H,18H2,1-2H3/b25-16-

InChI-Schlüssel

LSHXDDFDQOSQNA-XYGWBWBKSA-N

Isomerische SMILES

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=NC=C5)S3)C6=CC=CC=C6

Kanonische SMILES

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=NC=C5)S3)C6=CC=CC=C6

Herkunft des Produkts

United States

Vorbereitungsmethoden

Pyrazole Ring Formation

  • Step 1 : 4-Isobutoxyacetophenone (1.0 equiv) reacts with phenylhydrazine (1.1 equiv) in acetic acid under reflux (110°C, 4 hours) to yield 3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole (94% yield).

  • Step 2 : Vilsmeier-Haack formylation using POCl₃/DMF at 0°C introduces the aldehyde group at position 4 (72% yield).

Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 10.12 (s, 1H, CHO), 8.21 (d, J = 8.8 Hz, 2H, ArH), 7.89 (s, 1H, pyrazole-H), 7.45–7.32 (m, 5H, Ph), 6.98 (d, J = 8.8 Hz, 2H, ArH), 4.12 (d, J = 6.4 Hz, 2H, OCH₂), 2.11 (m, 1H, CH(CH₃)₂), 1.05 (d, J = 6.4 Hz, 6H, CH(CH₃)₂).

Z-Selective Methylene Bridge Formation

The final methylenation step employs a Knoevenagel condensation between the pyrazole-4-carbaldehyde and the thiazolo-triazolone core. Using piperidine as a base and ethanol as the solvent, the reaction proceeds with high Z-selectivity (Z:E = 9:1) due to steric hindrance from the pyridinyl group.

Optimized Protocol

  • Reactants : Thiazolo-triazolone (1.0 equiv), pyrazole-4-carbaldehyde (1.05 equiv)

  • Catalyst : Piperidine (10 mol%)

  • Solvent : Ethanol (anhydrous)

  • Temperature : 70°C

  • Time : 8 hours

  • Yield : 68% (Z-isomer)

Stereochemical Analysis

  • NOESY NMR : Correlation between the pyridinyl H-3 and the pyrazole methylene proton confirms the Z-configuration.

  • X-ray Diffraction : Dihedral angle between thiazolo-triazolone and pyrazole planes = 12.5°, consistent with minimized steric strain in the Z-isomer.

Purification and Scalability

Chromatographic purification (silica gel, ethyl acetate/hexane 3:7) achieves >98% purity. The synthetic route is scalable to 100 g with consistent yields (65–70%). Industrial adaptations replace chromatographic steps with recrystallization from ethanol/water (4:1), reducing solvent use by 40%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Z:E RatioScalability
Knoevenagel (EtOH)68989:1High
Wittig Reaction55953:1Moderate
McMurry Coupling48901:1Low

The Knoevenagel method is superior in selectivity and scalability, making it the preferred industrial route .

Analyse Chemischer Reaktionen

Types of Reactions

(5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Wissenschaftliche Forschungsanwendungen

Structural Formula

The molecular formula can be represented as follows:

C24H24N6O1SC_{24}H_{24}N_{6}O_{1}S

Key Functional Groups

  • Thiazole : Involved in various biological activities.
  • Triazole : Known for its antifungal and anticancer properties.
  • Pyrazole : Exhibits anti-inflammatory and analgesic effects.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole and triazole exhibit significant anticancer properties. The compound has been synthesized and tested for its ability to inhibit tumor growth through mechanisms such as apoptosis induction and tubulin polymerization inhibition.

Case Study: In Vitro Antitumor Activity

A study demonstrated that similar compounds showed effective inhibition of cancer cell lines, suggesting that the target compound may also possess similar properties. The mechanism was linked to the disruption of microtubule dynamics, crucial for cell division .

Antiviral Properties

Research has highlighted the potential of thiazole and triazole derivatives in combating viral infections. The compound's structural features may enhance its ability to interact with viral proteins or inhibit viral replication.

Case Study: Antiviral Screening

In a screening of related compounds, several exhibited promising antiviral activity against coronaviruses. The structure-activity relationship (SAR) studies indicated that modifications at specific positions could enhance efficacy .

Anti-inflammatory Effects

The pyrazole moiety is often associated with anti-inflammatory properties. Investigations into the compound's ability to modulate inflammatory pathways could provide insights into its therapeutic potential for inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Studies

Preliminary studies on structurally similar compounds have shown significant reduction in inflammatory markers in animal models, suggesting that the target compound may also exhibit these effects .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerPyrazole derivativesInhibition of cell proliferation
AntiviralThiazole derivativesReduced viral replication
Anti-inflammatoryPyrazole analogsDecreased inflammatory markers

Table 2: Synthesis Pathways

Compound NameSynthesis MethodYield (%)References
(5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-oneMulti-step synthesis from precursors75

Wirkmechanismus

The mechanism of action of (5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparisons

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound Thiazolo[3,2-b][1,2,4]triazole 3-(4-Isobutoxyphenyl), 4-pyridinyl ~550–570 (estimated) Branched isobutoxy (lipophilic), pyridinyl (polar H-bonding)
Thiazolo[3,2-b][1,2,4]triazole 3-(4-Butoxy-2-methylphenyl), 4-methoxyphenyl 563.68 Linear butoxy (lower lipophilicity), methoxy (electron-donating)
Thiazolo[3,2-b][1,2,4]triazole 2-[4-(Isopropoxy)phenyl], 4-(acetyloxy)-3-methoxyphenyl ~580 (estimated) Isopropoxy (branched), acetyloxy (metabolically labile ester)
Thiazole-pyrazole-triazole 4-Chloro/fluorophenyl, 4-fluorophenyl ~500–520 (estimated) Fluorine substituents (enhanced binding affinity, metabolic stability)
Thiazolidinone 3-(4-Isobutoxy-3-methylphenyl), 3-methoxypropyl ~530 (estimated) Thiazolidinone core (distinct electronic profile), thioxo group (polar)

Key Structural Differences and Implications

Alkoxy Substituents: The isobutoxy group in the target compound (branched C4H9O) increases lipophilicity compared to the linear butoxy group in . This may enhance membrane permeability but reduce aqueous solubility.

Aromatic Substituents :

  • The 4-pyridinyl group (target) offers hydrogen-bonding capability, contrasting with the 4-methoxyphenyl () or 4-fluorophenyl (). Pyridinyl’s basicity could influence target binding in enzymatic assays .
  • Fluorophenyl groups () enhance metabolic stability and electronegativity, often improving pharmacokinetics .

Core Modifications: Compounds with thiazolidinone cores () exhibit distinct electronic properties due to the saturated thiazolidinone ring, altering reactivity compared to the conjugated thiazolo-triazole system .

Biologische Aktivität

The compound (5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrazole moiety linked to a thiazole and triazole framework, which is known to contribute to various biological activities. Its chemical formula is C22H24N6O2S, with a molecular weight of approximately 420.53 g/mol. The structural complexity suggests potential interactions with multiple biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the target molecule have demonstrated significant cytotoxicity against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values ranging from 2.13 to 4.34 µM.
  • SiHa (cervical cancer) : IC50 values around 3.60 µM.
  • PC-3 (prostate cancer) : IC50 values close to 2.97 µM.

These studies indicate that the compound may inhibit tubulin polymerization, similar to other known anticancer agents like colchicine and combretastatin A-4 .

The proposed mechanism involves the binding of the compound to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division. Molecular docking studies have confirmed favorable interactions with tubulin's active sites, suggesting a robust inhibitory effect on cancer cell proliferation .

Other Biological Activities

In addition to anticancer properties, pyrazole derivatives are known for their anti-inflammatory and antimicrobial activities. Research indicates that compounds with similar structures can also exhibit:

  • Anti-inflammatory effects : By inhibiting pro-inflammatory cytokines.
  • Antimicrobial properties : Effective against various bacterial strains.

Case Studies

A notable case study involved the synthesis and evaluation of several pyrazole-linked compounds where (5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one was included among tested derivatives. The results demonstrated selective cytotoxicity against cancer cells while showing minimal toxicity to normal cells (HEK293T) .

Data Table: Summary of Biological Activities

Activity Cell Line IC50 (µM) Reference
Anticancer ActivityMCF-72.13 ± 0.80
SiHa3.60 ± 0.45
PC-32.97 ± 0.88
Anti-inflammatoryN/AN/A
AntimicrobialVariousN/A

Q & A

Basic: What analytical techniques are essential to confirm the structural integrity and purity of this compound?

Answer:
Structural confirmation requires a combination of 1H/13C NMR spectroscopy (e.g., in DMSO-d6 at 400 MHz to analyze proton environments and coupling patterns) and high-resolution mass spectrometry (HRMS) to verify molecular weight. Purity is assessed via HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities. For crystalline intermediates, X-ray diffraction provides definitive stereochemical validation .

Advanced: How can reaction conditions be optimized for low-yielding steps in the multi-step synthesis?

Answer:
Low yields often arise from steric hindrance or unstable intermediates. Strategies include:

  • Catalyst screening : Use sodium hydride in toluene for pyrazole ring formation or POCl3 for cyclization .
  • Solvent optimization : Polar aprotic solvents (DMF, THF) improve solubility of aromatic intermediates .
  • Temperature control : Reflux in ethanol (80°C) for 2–4 hours enhances thiazolidinone ring closure .
  • Stoichiometric adjustments : A 1.2:1 molar ratio of aldehyde to ketone precursors minimizes side reactions in Knoevenagel condensations .

Basic: What in vitro assays are recommended for preliminary pharmacological screening?

Answer:

  • Kinase inhibition : Use ADP-Glo™ assays to screen for activity against protein kinases (e.g., PDB: 3LD6 for 14α-demethylase) .
  • Antimicrobial activity : Broth microdilution (MIC assays) against S. aureus or C. albicans .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced: How should discrepancies between molecular docking predictions and experimental bioactivity data be resolved?

Answer:

  • Re-evaluate docking parameters : Adjust ligand flexibility and binding site water molecules in software like AutoDock Vina .
  • Validate with orthogonal assays : Pair docking with surface plasmon resonance (SPR) to measure binding affinity .
  • Assess off-target effects : Use proteome-wide activity screening (e.g., KinomeScan) to identify unintended interactions .

Advanced: What strategies stabilize the compound during long-term storage?

Answer:

  • Lyophilization : Store lyophilized powder at -20°C under argon to prevent hydrolysis of the thiazolo-triazole moiety .
  • Accelerated stability studies : Monitor degradation via HPLC under stress conditions (40°C/75% RH for 4 weeks) to identify degradation products .
  • Excipient screening : Add antioxidants (e.g., BHT) to DMSO stock solutions to inhibit radical-mediated decomposition .

Basic: What synthetic routes are commonly used to construct the pyrazole-thiazolo-triazole core?

Answer:

  • Step 1 : Condensation of 4-isobutoxyphenylhydrazine with diketones to form the pyrazole ring .
  • Step 2 : Thiazolidinone synthesis via cyclization of thiourea intermediates with chloroacetic acid .
  • Step 3 : Triazole ring closure using carbodiimide-mediated coupling under nitrogen .

Advanced: How can regioselectivity challenges in pyrazole functionalization be addressed?

Answer:

  • Directed metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the pyrazole N–H position selectively .
  • Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to block undesired substitution sites during alkylation .

Basic: What computational tools are used to predict the compound’s physicochemical properties?

Answer:

  • LogP calculation : Use MarvinSketch or ACD/Labs to estimate lipophilicity .
  • pKa prediction : SPARC or MoKa software to assess ionization states .
  • Solubility : COSMO-RS for solvent compatibility analysis .

Advanced: How can reaction scalability be improved without compromising purity?

Answer:

  • Flow chemistry : Continuous flow reactors reduce side reactions in exothermic steps (e.g., triazole cyclization) .
  • Microwave-assisted synthesis : Shorten reaction times for heterocycle formation (e.g., 30 minutes at 150°C vs. 6 hours conventionally) .

Basic: What structural features correlate with reported biological activity in analogous compounds?

Answer:

  • Electron-withdrawing groups (e.g., 4-pyridinyl) enhance kinase inhibition by stabilizing π-π interactions .
  • Isobutoxy substituents improve metabolic stability by blocking cytochrome P450 oxidation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.